

Application Notes for Immunohistochemical Staining of Human Neuropeptide Y (3-36)

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Compound of Interest

Compound Name: Neuropeptide Y (3-36), human

Cat. No.: B13386671

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems.[1][2] The truncated form, Neuropeptide Y (3-36), is a metabolite formed by the action of dipeptidyl peptidase-4 (DPP4) and acts as a selective agonist for the NPY Y2 receptor.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the localization of NPY (3-36) or, more commonly, its corresponding Y2 receptor within formalin-fixed, paraffin-embedded (FFPE) human tissues. This document provides a detailed protocol and supporting information for performing IHC for proteins like NPY and its receptors.

Principle of the Method

IHC allows for the detection of specific antigens in tissue sections through the binding of a primary antibody to its target. This interaction is then visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) which catalyzes a chromogenic reaction, or a fluorophore for fluorescent detection.[4][5] A critical step for FFPE tissues is antigen retrieval, which is necessary to unmask epitopes that have been cross-linked during formalin fixation.

Experimental Protocols

A generalized protocol for FFPE human tissue is provided below. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial and should be performed for each specific antibody and tissue type.

I. Tissue Preparation and Deparaffinization

- Sectioning: Cut FFPE tissue blocks into 4-5 μm thick sections and mount on positively charged slides.
- Baking: Dry the slides overnight at room temperature and then bake at 50-60°C for at least 1 hour (or 12-24h at 50°C) to ensure tissue adherence.
- Deparaffinization: Immerse slides in the following series of solutions:
 - Xylene: 2 changes for 5 minutes each.
 - 100% Ethanol: 2 changes for 3 minutes each.
 - 95% Ethanol: 1 minute.
 - 80% Ethanol: 1 minute.
- Rehydration: Rinse slides in distilled water for at least 5 minutes.

II. Antigen Retrieval

Antigen retrieval is essential for unmasking epitopes in FFPE tissues. Heat-Induced Epitope Retrieval (HIER) is the most common method.

- Buffer Selection: Choose an appropriate retrieval buffer. Citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) are common choices. For many antigens, EDTA buffer provides superior results.
- Heating: Immerse slides in the chosen retrieval buffer and heat using one of the following methods:
 - Pressure Cooker/Decloaking Chamber: Heat at 125°C for 4 minutes, followed by a cooling period to 90°C.

- Microwave: Heat at a high setting (e.g., 95°C) for a total of 10-20 minutes in cycles.
- Steamer/Water Bath: Heat at 95-100°C for 30 minutes.
- Cooling: Allow slides to cool to room temperature in the retrieval buffer for at least 20-30 minutes.

III. Immunohistochemical Staining

- Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3% Hydrogen Peroxide (in methanol or PBS) for 10-15 minutes. Rinse well with wash buffer (e.g., PBS or TBS).
- Blocking: To prevent non-specific antibody binding, incubate sections with a blocking buffer for 1-2 hours at room temperature. A common blocking buffer is 5-10% normal serum from the same species as the secondary antibody, often with 1% BSA.
- Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody (e.g., rabbit anti-NPY Y2 Receptor) diluted in antibody diluent (e.g., TBS with 1% BSA). Incubate for 1.5 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash slides 3 times for 5 minutes each in wash buffer.
- Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Washing: Repeat the wash step (as in III.4).
- Detection: Apply the chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown staining intensity develops (typically 5-10 minutes). Monitor development under a microscope.
- Stop Reaction: Stop the chromogenic reaction by immersing the slides in distilled water.

IV. Counterstaining and Mounting

- Counterstain: Lightly counterstain the nuclei by immersing slides in Hematoxylin for 30 seconds to 1 minute.
- Bluing: "Blue" the hematoxylin by rinsing in running tap water or a brief immersion in a weak alkaline solution (e.g., Lithium Carbonate).
- Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%) and clear with xylene.
- Mounting: Apply a permanent mounting medium and place a coverslip.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for an IHC protocol. These values serve as a starting point and require optimization.

Table 1: Reagents and Solutions

Reagent	Composition	pH	Use
Citrate Buffer	10 mM Sodium Citrate, 0.05% Tween 20	6.0	Antigen Retrieval
EDTA Buffer	1 mM EDTA, 0.05% Tween 20	8.0-9.0	Antigen Retrieval
Peroxidase Block	0.3-3% H ₂ O ₂ in Methanol or PBS	N/A	Quench Endogenous Peroxidase
Blocking Buffer	5-10% Normal Serum, 1% BSA in TBS/PBS	~7.4	Reduce Non-specific Binding

| Wash Buffer | PBS or TBS with 0.05% Tween 20 | 7.2-7.6 | Washing Steps |

Table 2: Protocol Timings and Concentrations

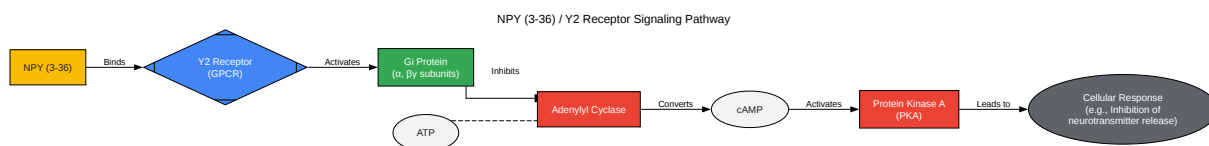
Step	Parameter	Typical Range/Value	Notes
Deparaffinization	Time per solution	1-5 minutes	
Antigen Retrieval (HIER)	Temperature	95-125°C	Method-dependent
	Time	4-30 minutes	Method-dependent
Blocking	Incubation Time	1-2 hours	At Room Temperature
Primary Antibody	Incubation Time	1.5h (RT) or Overnight (4°C)	
	Dilution	1:50 - 1:500	Must be optimized per antibody
Secondary Antibody	Incubation Time	30-60 minutes	At Room Temperature
	Dilution	Per manufacturer's datasheet	Typically 1:200 - 1:1000
DAB Development	Incubation Time	2-10 minutes	Monitor microscopically

| Counterstaining | Incubation Time | 30-60 seconds | |

Visualizations

Signaling Pathway

Neuropeptide Y (3-36) is a selective agonist for the Y2 receptor, a G-protein coupled receptor (GPCR). Activation of the Y2 receptor typically couples to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of downstream signaling pathways.



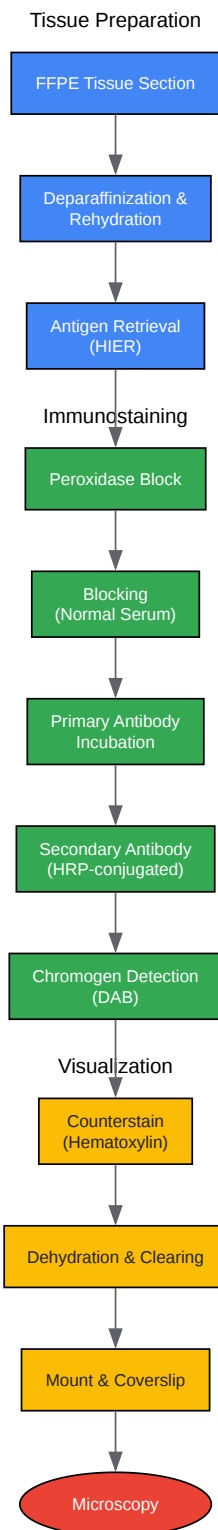
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Caption: NPY (3-36) signaling via the Y2 receptor and Gi protein.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.

Immunohistochemistry (FFPE) Workflow

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Caption: Key stages of the IHC workflow for FFPE tissue sections.

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